4-Chloropyridine-3-sulfonic acid

Vue d'ensemble

Description

4-Chloropyridine-3-sulfonic acid is a pyridine derivative and a potential anti-inflammatory agent .

Synthesis Analysis

The synthesis of 4-Chloropyridine-3-sulfonic acid involves a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride . The mixture is then heated to temperatures of about 100 to about 120° C . Any phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation . The residue is taken up with an organic solvent, and the liquid phase is distilled in a vacuum, thereby obtaining the chlorinated pyridine-sulphonic acid chloride .

Molecular Structure Analysis

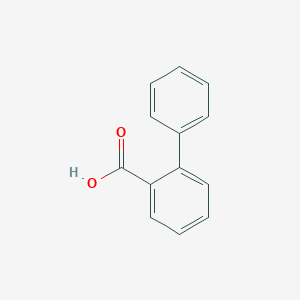

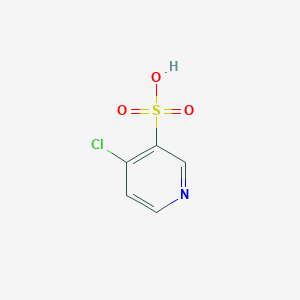

The molecular formula of 4-Chloropyridine-3-sulfonic acid is C5H4ClNO3S . Its molecular weight is 193.61 .

Chemical Reactions Analysis

Sulfonyl chlorides, such as 4-Chloropyridine-3-sulfonic acid, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) .

Physical And Chemical Properties Analysis

The melting point of 4-Chloropyridine-3-sulfonic acid is 318-321 °C . Its density is 1.649±0.06 g/cm3 .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

4-Chloropyridine-3-sulfonic acid: is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of Torasemide , a loop diuretic used for treating hypertension and edema . The compound serves as a building block for creating related substances and analogues of active pharmaceutical ingredients (APIs), which are essential for drug development and quality control.

Electroplating

In the field of electroplating, 4-Chloropyridine-3-sulfonic acid is utilized to improve the deposition behavior of electroplating baths . It acts as a compound that enhances the quality of metal coatings, which is crucial for various industrial applications, including the manufacturing of electronic components.

Dye Manufacturing

This compound is also involved in the production of water-soluble reactive dyes . These dyes are significant in the textile industry for their strong covalent bonding with fibers, leading to vibrant colors that are more resistant to washing and light.

Organic Synthesis

As a versatile building block in organic chemistry, 4-Chloropyridine-3-sulfonic acid is used to synthesize heterocyclic analogues of xanthone . These analogues have potential applications in developing new materials with unique optical properties.

Radical Cyclization Reactions

It serves as a precursor in radical cyclization reactions to create benzocanthinones . These reactions are part of innovative synthetic routes that can lead to complex organic molecules with potential pharmacological activities.

Chemical Research and Development

The compound is integral in chemical R&D for synthesizing various sulfonyl chlorides, which are valuable intermediates in the preparation of sulfonamide-based drugs . These intermediates play a significant role in the discovery of new therapeutic agents.

Quality Control in Pharmaceuticals

The availability of 4-Chloropyridine-3-sulfonic acid allows for the synthesis of related substances that are necessary for the quality control processes in pharmaceutical manufacturing . Ensuring the purity and safety of pharmaceutical products is paramount, and this compound aids in achieving that goal.

Drug Repositioning Strategy

Research into related substances synthesized from 4-Chloropyridine-3-sulfonic acid can lead to the discovery of other biological activities and pharmacological actions . This aligns with the drug repositioning strategy, which seeks to find new uses for existing compounds, potentially speeding up the process of drug development.

Mécanisme D'action

Target of Action

4-Chloropyridine-3-sulfonic acid is a pyridine derivative that serves as an intermediate for the synthesis of many valuable technical and pharmaceutical compounds . It is used as a starting material for the production of a range of pharmaceuticals with anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .

Biochemical Pathways

4-Chloropyridine-3-sulfonic acid affects various biochemical pathways. It is synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In the latter case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids . These processes involve various biochemical pathways and have downstream effects on the body.

Result of Action

The molecular and cellular effects of 4-Chloropyridine-3-sulfonic acid’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. As an intermediate for the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds, including anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .

Action Environment

The action, efficacy, and stability of 4-Chloropyridine-3-sulfonic acid can be influenced by various environmental factors. For instance, the synthesis of 4-Chloropyridine-3-sulfonic acid involves passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, and heating the mixture to temperatures of about 100 to about 120° C . These conditions can affect the yield and purity of the compound.

Safety and Hazards

Orientations Futures

Future research could focus on the development of new processes for the preparation of chloropyridine sulfonic acid chlorides . These compounds serve as the starting material for the production of a range of pharmaceuticals .

Relevant Papers

Several papers have been published on the synthesis and characterization of 4-Chloropyridine-3-sulfonic acid and its related substances . These papers provide valuable information for drug registration application and references for optimizing reaction conditions to obtain pharmaceuticals with better quality .

Propriétés

IUPAC Name |

4-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZNCDDZQWQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364881 | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-3-sulfonic acid | |

CAS RN |

51498-38-5 | |

| Record name | 4-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of 4-Chloropyridine-3-sulfonic acid revealed by its crystal structure?

A1: The crystal structure of 4-Chloropyridine-3-sulfonic acid reveals that the molecules form one-dimensional chains through N—H⋯O hydrogen bonds []. These chains are further linked together by weaker C—H⋯Cl hydrogen bonds, creating a two-dimensional network structure [].

Q2: How was 4-Chloropyridine-3-sulfonic acid synthesized?

A2: The provided abstract states that 4-Chloropyridine-3-sulfonic acid was synthesized by hydrolyzing 4-chloropyridine-3-sulfonamide in a dilute hydrochloric acid solution [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)